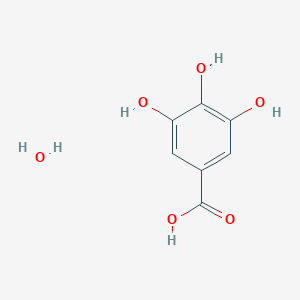

Gallic acid monohydrate

准备方法

合成路线和反应条件: 没食子酸可以通过水解没食子单宁合成,没食子单宁存在于如榄仁树等植物中。 水解可以在酸性或碱性条件下进行 . 另一种方法涉及使用大孔树脂柱色谱,然后进行制备型高效液相色谱 (HPLC) 来分离和纯化没食子酸 .

工业生产方法: 在工业环境中,没食子酸通常通过水解从植物来源中提取的单宁来生产。 该过程包括用硫酸加热单宁,将其分解为没食子酸和葡萄糖 .

反应类型:

常用试剂和条件:

氧化剂: 砷酸、高锰酸盐、过硫酸盐、碘.

还原剂: 没食子酸本身充当还原剂.

酯化条件: 使用醇和盐酸的共沸酯化或费歇尔法.

主要产物:

鞣花酸: 通过氧化形成.

焦没食子酸: 通过在高温下脱羧形成.

酯: 通过酯化反应形成.

科学研究应用

Pharmaceutical Applications

1.1 Antioxidant Properties

Gallic acid monohydrate exhibits potent antioxidant activity, protecting cells from oxidative damage caused by reactive oxygen species (ROS) such as hydroxyl and superoxide radicals. This protective mechanism is crucial in preventing diseases related to oxidative stress, including cancer and neurodegenerative disorders .

1.2 Cardioprotective Effects

Research indicates that gallic acid has cardioprotective properties. A study conducted on rats demonstrated that oral administration of this compound significantly reduced cardiac damage induced by isoproterenol, a drug that mimics heart attack conditions. The pharmacokinetics revealed slower absorption rates in pathological states compared to normal conditions, highlighting the need for tailored dosing in therapeutic applications .

1.3 Anticancer Activity

Gallic acid has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, such as HeLa and HTB-35 cells, with dose-dependent reductions in cell viability . The following table summarizes key findings:

| Cell Line | Concentration (µg/ml) | Cell Viability (%) | Inhibition of Migration (%) |

|---|---|---|---|

| HeLa | 10 | 84 | 40 |

| HeLa | 15 | 66 | 34 |

| HTB-35 | 10 | 88 | 22 |

Food Preservation

This compound serves as a natural preservative due to its antimicrobial properties. It inhibits the growth of various pathogens, making it suitable for extending the shelf life of food products. Its application in food systems can reduce reliance on synthetic preservatives while maintaining food safety .

Cosmetic Applications

The antioxidant and anti-inflammatory properties of gallic acid make it a valuable ingredient in cosmetic formulations. It is used in products aimed at reducing skin aging and inflammatory conditions due to its ability to scavenge free radicals and modulate inflammatory responses .

Case Studies

4.1 Neuroprotective Effects

A study highlighted the neuroprotective effects of gallic acid against oxidative stress-induced neuronal damage. The results indicated that gallic acid can mitigate neuroinflammation and promote neuronal survival, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

4.2 Anti-inflammatory Effects

In another study, this compound was shown to reduce inflammation markers in animal models of arthritis. This finding supports its application as an anti-inflammatory agent in therapeutic settings .

作用机制

没食子酸通过多种机制发挥作用:

抗氧化活性: 它清除自由基并抑制脂质过氧化.

类似化合物:

苯甲酸: 一种具有抗菌特性的简单芳香族羧酸.

焦没食子酸: 一种与没食子酸类似的三羟基苯,但没有羧基.

没食子酸的独特性: 没食子酸以其三个羟基和一个羧基而独特,这赋予了它强大的抗氧化特性。 它能够进行各种化学反应,以及在不同领域的广泛应用,使其成为一种用途广泛的化合物 .

相似化合物的比较

Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

Phenol: A hydroxyl group attached to a benzene ring, known for its antiseptic properties.

Pyrogallol: A trihydroxybenzene similar to gallic acid but without the carboxyl group.

Uniqueness of Gallic Acid: Gallic acid is unique due to its three hydroxyl groups and one carboxyl group, which confer strong antioxidant properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .

生物活性

Gallic acid monohydrate (GAM) is a naturally occurring polyphenolic compound found in various plants, fruits, and medicinal herbs. Its diverse biological activities have garnered significant attention in pharmacological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of the biological activities of this compound, including its antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Gallic acid exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals and enhance the body's antioxidant defense mechanisms. Research indicates that GAM can significantly increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in various biological systems.

Table 1: Summary of Antioxidant Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Rats | Increased SOD and catalase activity; reduced lipid peroxidation markers. | |

| Cell Lines | Enhanced antioxidant capacity in HepG2 cells under oxidative stress. |

Antimicrobial Activity

GAM has demonstrated significant antimicrobial effects against a variety of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Salmonella spp. The minimum inhibitory concentration (MIC) values vary depending on the bacterial strain.

Table 2: Antimicrobial Efficacy of this compound

| Bacteria | MIC (mg/mL) | MBC (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Shigella flexneri | 2 | 8 | Disruption of cell membranes and biofilm inhibition. |

| E. coli | 100-200 | Not specified | Inhibition of biofilm formation. |

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly in relation to various cancer cell lines. GAM has been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of apoptotic gene expression.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| A2780S | 19.39 | Apoptosis induction via caspase activation. |

| A2780CP | 35.59 | Synergistic effect with cisplatin. |

| HOSE6-3 | 49.32 | Minimal effect on normal ovarian cells. |

Anti-inflammatory Activity

GAM exhibits anti-inflammatory effects by modulating various inflammatory mediators. It has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in different models.

Table 4: Anti-inflammatory Effects of this compound

| Model | Findings |

|---|---|

| In vivo Rats | Dose-dependent reduction in IL-6 and TNF-α levels. |

| IPEC-J2 Cells | Decreased expression of TNF-α and IL-8 induced by LPS. |

Neuroprotective Effects

Recent studies suggest that GAM may have neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. It can inhibit metal-induced aggregation of proteins associated with neurodegenerative diseases.

Table 5: Neuroprotective Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Mouse Model | Reduced aggregation of amyloid-beta proteins; improved cognitive function. |

Pharmacokinetics

The pharmacokinetic profile of this compound varies under different physiological conditions. In a study involving myocardial infarction models, it was found that the absorption rate and bioavailability were significantly altered compared to normal conditions.

Table 6: Pharmacokinetic Parameters of this compound

| Condition | Cmax (μg/mL) | AUC (μg·h/mL) | T1/2 (h) |

|---|---|---|---|

| Normal Rats | 0.72 | Increased with dose; proportionality observed. | |

| Myocardial Infarction Rats | 0.32 | Decreased by 1.7-fold compared to normal rats. |

属性

IUPAC Name |

3,4,5-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTKPPDDLYYMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5995-86-8 | |

| Record name | 3,4,5-Trihydroxybenzoic acid hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5995-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005995868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48339473OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。